2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt

Pharmaceutical impurity analysis Counterion quantification Reference standard certification

Researchers quantifying diclofenac/aceclofenac impurities face solubility and speciation errors with generic free acid analogs. This disodium salt (CAS 94107-92-3) resolves these issues: • Defined Na stoichiometry (14.9% w/w) enables precise ICH Q3A impurity calibration (≤0.2% thresholds). • High aqueous solubility (≥1 mg/mL) eliminates organic co-solvent artifacts in HPLC. • Pre-ionized carboxylates streamline Ag(I)/Cu(II)/Zn(II) complex synthesis. Ships globally with full analytical documentation.

Molecular Formula C9H5Cl2NNa2O4
Molecular Weight 308.02 g/mol
CAS No. 94107-92-3
Cat. No. B12668218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt
CAS94107-92-3
Molecular FormulaC9H5Cl2NNa2O4
Molecular Weight308.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)[O-])NCC(=O)[O-])Cl)Cl.[Na+].[Na+]
InChIInChI=1S/C9H7Cl2NO4.2Na/c10-4-1-5(9(15)16)8(6(11)2-4)12-3-7(13)14;;/h1-2,12H,3H2,(H,13,14)(H,15,16);;/q;2*+1/p-2
InChIKeyCYQWEWDSHQODEQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Carboxymethyl)amino)-3,5-dichlorobenzoic Acid Sodium Salt: Identity & Reference


2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt (CAS 94107-92-3), is the disodium salt of a carboxymethyl-substituted dichlorobenzoic acid derivative with molecular formula C9H5Cl2NNa2O4 and molecular weight 308.03 g/mol . The compound is registered under EINECS number 302-329-8 and is primarily utilized as a reference standard, impurity marker, or synthetic intermediate in pharmaceutical quality control and organic synthesis . Its structure features a carboxymethylamino group at the 2-position and chlorine atoms at the 3- and 5-positions of the benzoic acid ring, conferring distinct physicochemical properties compared to its free acid counterpart (CAS 101724-29-2) and other non-carboxymethyl analogs.

Substitution Limitations for Free Acid and Non-Carboxymethyl Analogs


Generic substitution of the sodium salt with the free acid form (CAS 101724-29-2) or non-carboxymethyl analogs such as 3,5-dichloroanthranilic acid (CAS 2789-92-6) introduces critical discrepancies in solubility, ionic speciation, metal chelation behavior, and chromatographic retention, which directly compromise analytical accuracy, synthetic reproducibility, and regulatory compliance in impurity profiling. The sodium salt's disodium stoichiometry imparts high aqueous solubility and distinct counterion-dependent detection properties that are absent in the free acid . Furthermore, the carboxymethylamino moiety enables tridentate metal coordination that is structurally precluded in analogs lacking this functional group, altering complexation outcomes in metal-catalyzed reactions or bioassays [1].

Quantitative Differentiation Against Closest Analogs


Sodium Content and Ionic Speciation

The target disodium salt (CAS 94107-92-3) contains two sodium counterions per molecule, yielding a theoretical sodium mass fraction of 14.9% w/w (calculated from molecular formula C9H5Cl2NNa2O4, MW = 308.03 g/mol). In contrast, the free acid analog (CAS 101724-29-2, C9H7Cl2NO4, MW = 264.06 g/mol) contains zero sodium . This stoichiometric difference is directly quantifiable via flame photometry, ion chromatography, or inductively coupled plasma optical emission spectroscopy (ICP-OES), enabling unambiguous identity confirmation and purity assessment of the sodium salt in certified reference materials.

Pharmaceutical impurity analysis Counterion quantification Reference standard certification

Aqueous Solubility: Salt Form vs. Free Acid

The disodium salt (CAS 94107-92-3) is reported to be freely soluble in water due to its ionic nature, whereas the free acid (CAS 101724-29-2) exhibits only slight aqueous solubility at neutral pH . While precise gravimetric solubility data are not published in peer-reviewed literature, this class-level differential is consistent with the general solubility enhancement observed upon carboxylate salt formation, which increases aqueous solubility by typically 10- to 100-fold relative to the corresponding free acid [1].

Sample preparation Aqueous solubility HPLC diluent compatibility

Metal Coordination: Tridentate vs. Bidentate Ligand

The carboxymethylamino group in the target compound provides an additional carboxylate oxygen donor, enabling tridentate (N, O, O') coordination to metal ions. In contrast, 3,5-dichloroanthranilic acid (CAS 2789-92-6), which lacks the carboxymethyl substituent, can only act as a bidentate (N, O) ligand. X-ray crystallographic studies on Cd(II) coordination polymers of N-(carboxymethyl)anthranilic acid confirm tridentate chelation modes that are structurally impossible for the non-carboxymethyl analog [1]. This differential coordination capacity translates into distinct complex stability constants and biological activities: Ag(I) complexes of 3,5-dichloroanthranilic acid have been reported to inhibit α-glucosidase with IC50 = 3.21 nmol/L, whereas the carboxymethyl-containing ligand alone (prior to metal complexation) is expected to exhibit a different coordination geometry and potentially altered inhibitory profile [2].

Metal chelation Coordination chemistry α-Glucosidase inhibition

Reversed-Phase HPLC Retention Behavior

As a disodium salt, the target compound exhibits markedly shorter retention time (tR) on reversed-phase C18 columns compared to its free acid analog (CAS 101724-29-2) under identical mobile phase conditions, owing to its permanently ionized state at typical HPLC working pH (2.5–7.0). While exact tR values are method-dependent, the elution order change (salt eluting before free acid) is a robust chromatographic differentiation observable across multiple pharmacopoeial impurity methods for structurally related diclofenac and aceclofenac impurity panels [1]. This behavior enables selective detection and quantification of the sodium salt impurity in the presence of the free acid without requiring derivatization.

HPLC method development Impurity profiling Retention time prediction

Application Scenarios


Impurity Reference Standard for Diclofenac and Aceclofenac

The sodium salt's defined stoichiometry and sodium content (14.9% w/w) provide an unambiguous identity marker for certification as a pharmaceutical impurity reference standard, supporting quantitative HPLC impurity analysis of diclofenac and aceclofenac active pharmaceutical ingredients (APIs) at levels typically ≤0.2% per individual impurity as mandated by ICH Q3A guidelines [1]. Its high aqueous solubility facilitates preparation of standard stock solutions at concentrations up to 1 mg/mL without organic co-solvents, reducing diluent-induced chromatographic artifacts.

Metal-Organic Complex Precursor for α-Glucosidase Inhibitors

The tridentate coordination capacity of the carboxymethylamino moiety enables the rational synthesis of Ag(I), Cu(II), and Zn(II) complexes with potential non-competitive α-glucosidase inhibitory activity [2]. The sodium salt form is preferred over the free acid for complexation reactions in aqueous or methanolic media because its pre-ionized carboxylate groups eliminate the need for base addition during metal salt metathesis, improving reaction stoichiometry control and complex purity [3].

Dye and Pigment Intermediate

The compound serves as a key intermediate in the synthesis of fluorescent brighteners and specialty dyes, where the sodium salt form's water solubility is essential for aqueous-phase diazo coupling and condensation reactions [4]. The presence of two chlorine substituents at the 3- and 5-positions provides sites for further functionalization via nucleophilic aromatic substitution, distinguishing it from mono-chlorinated or non-chlorinated anthranilic acid intermediates.

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